

A Technical Guide to 3-Fluorobenzylamine: Commercial Availability, Purity, and Synthetic Protocols

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Compound of Interest

Compound Name: 3-Fluorobenzylamine

Cat. No.: B089504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluorobenzylamine** (CAS No. 100-82-3), a critical building block in the pharmaceutical and agrochemical industries. This document details its commercial availability, typical purity levels, and provides insight into its synthesis and purification. The information is intended to assist researchers and drug development professionals in sourcing and utilizing this versatile chemical intermediate.

Commercial Availability and Supplier Specifications

3-Fluorobenzylamine is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 98%, with gas chromatography (GC) being the most common method of analysis cited by vendors. It is generally supplied as a colorless to light yellow liquid.

Below is a summary of specifications from prominent suppliers. Note that specific lot-to-lot variability is expected, and it is always recommended to obtain a Certificate of Analysis (CoA) for precise data.

Supplier	Stated Purity	Method	Physical Form
Sigma-Aldrich	97%	GC	Liquid
Thermo Scientific (Alfa Aesar)	96%	GC	Liquid
Chem-Impex	≥ 98%	GC	Liquid
Apollo Scientific	Not specified	-	Liquid
Santa Cruz Biotechnology	Not specified	-	Liquid

Quantitative Purity Analysis

While suppliers provide a general purity value, a detailed impurity profile is crucial for applications in drug development and regulated industries. An exact mass GC-MS analysis of commercially available fluorobenzylamine isomers has shown that impurity profiles can vary significantly between sources.^[1]

For **3-Fluorobenzylamine**, one study identified the presence of a significant impurity, which was characterized using a combination of Chemical Ionization (CI) and Electron Ionization (EI) mass spectrometry.^[1] The primary compound and its impurities can be resolved and quantified using gas chromatography. Researchers should request lot-specific Certificates of Analysis from suppliers, which will provide quantitative data on the purity and the identity and concentration of any significant impurities.

Experimental Protocols

Synthesis of 3-Fluorobenzylamine via Reductive Amination

A common and effective method for synthesizing benzylamines is the reductive amination of the corresponding benzaldehyde. While a specific protocol for **3-Fluorobenzylamine** is not readily available in peer-reviewed journals, a well-documented procedure for the closely related p-Fluorobenzylamine from 4-fluorobenzaldehyde provides a robust template.^[2] The following protocol is adapted from this methodology.

Reaction Scheme:

3-Fluorobenzaldehyde reacts with ammonia in the presence of a catalyst and hydrogen gas to yield **3-Fluorobenzylamine**.

Materials:

- 3-Fluorobenzaldehyde
- Methanol (anhydrous)
- Liquefied ammonia
- Nano nickel catalyst (or alternative such as Raney Nickel or Palladium on Carbon)
- Hydrogen gas
- Autoclave reactor
- Distillation apparatus

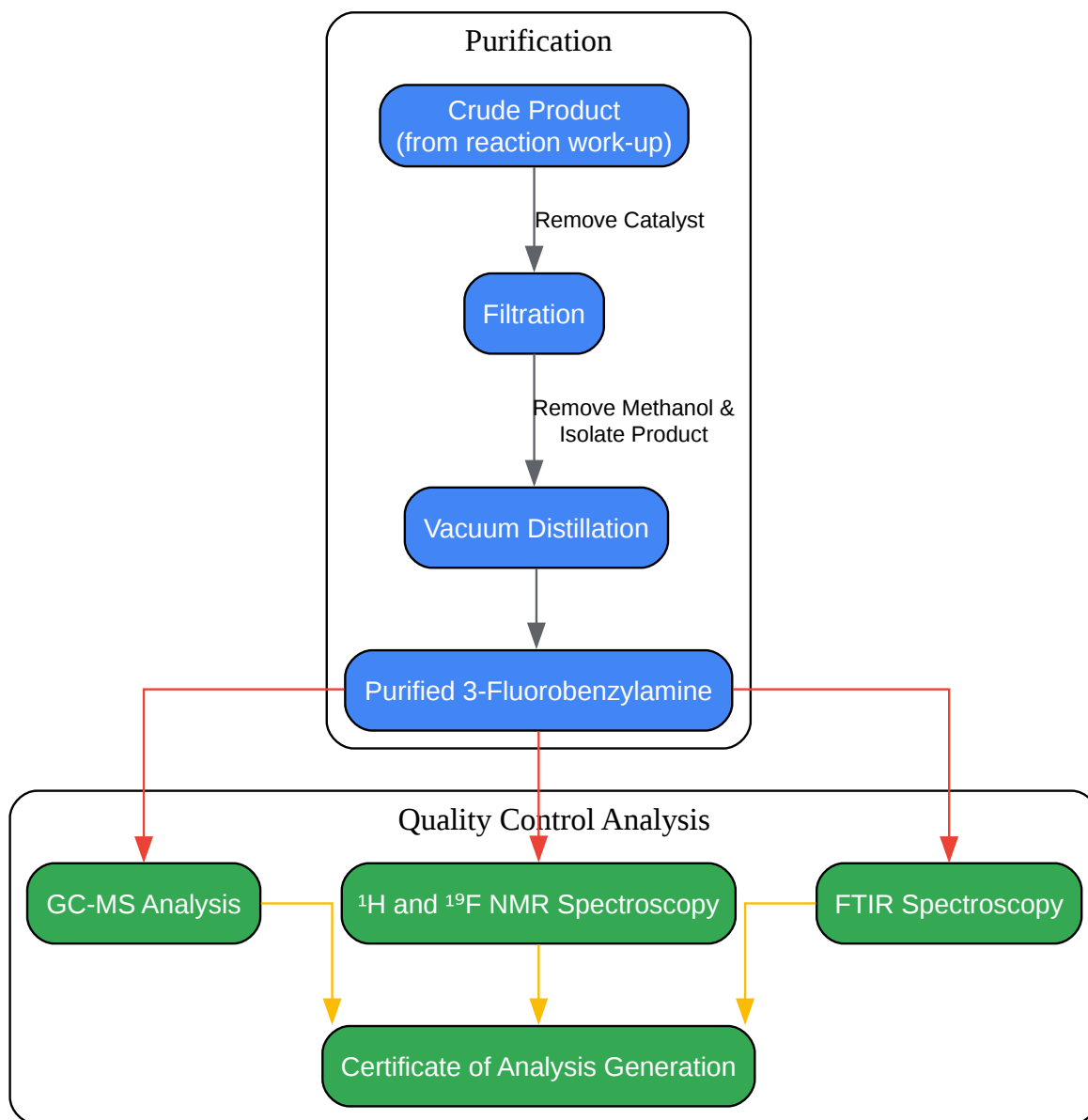
Procedure:

- **Charging the Reactor:** In a high-pressure autoclave, charge 3-fluorobenzaldehyde, anhydrous methanol, and the nano nickel catalyst. A typical ratio would be 1:1.5 (w/w) of aldehyde to methanol, with the catalyst at approximately 0.2% (w/w) of the aldehyde.[2]
- **Addition of Ammonia:** Seal the autoclave and introduce liquefied ammonia. The amount of ammonia can be approximately 0.1 times the weight of the aldehyde.[2]
- **Hydrogenation:** Begin stirring and heat the mixture to a temperature between 70-100°C. Pressurize the reactor with hydrogen gas to 1-3 MPa.[2]
- **Reaction Monitoring:** The reaction is typically complete when hydrogen uptake ceases, which can take several hours. Maintain the temperature and pressure until the reaction is complete.
- **Work-up:** Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia. Filter the reaction mixture to recover the catalyst.

- Purification: The crude product, containing **3-Fluorobenzylamine** and methanol, is transferred to a distillation apparatus. The methanol is first removed by distillation at a lower temperature. The pressure is then reduced, and **3-Fluorobenzylamine** is purified by vacuum distillation.

Purification and Analysis Workflow

The following workflow outlines the steps for purifying and analyzing the synthesized **3-Fluorobenzylamine**.



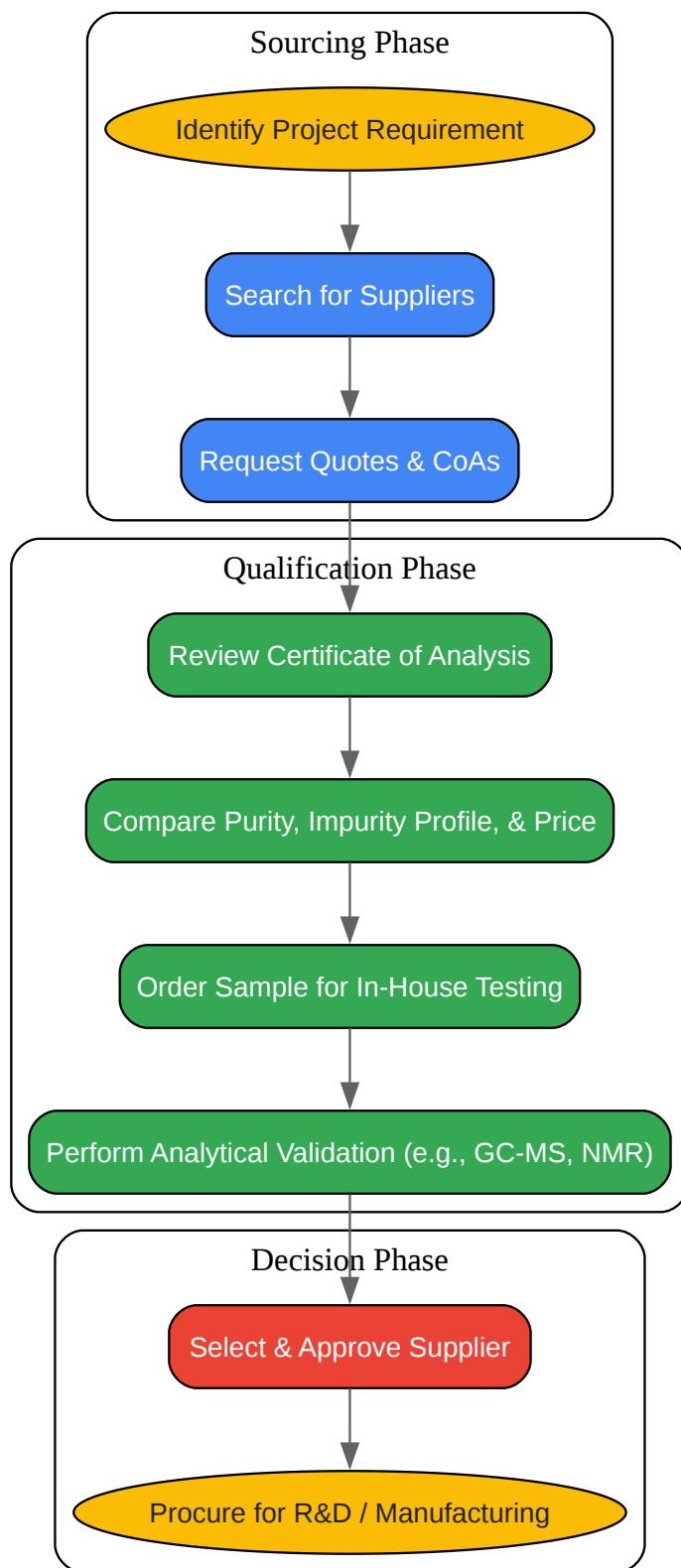
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Purification and Analysis Workflow for **3-Fluorobenzylamine**.

Logical Flow for Sourcing and Qualification

For researchers and drug development professionals, the process of obtaining and qualifying a chemical intermediate like **3-Fluorobenzylamine** follows a logical progression. This involves

identifying potential suppliers, evaluating their products based on analytical data, and finally, selecting the most suitable source for their specific application.



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Logical workflow for sourcing and qualifying **3-Fluorobenzylamine**.

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Phone: (601) 213-4426

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